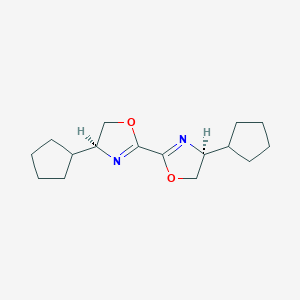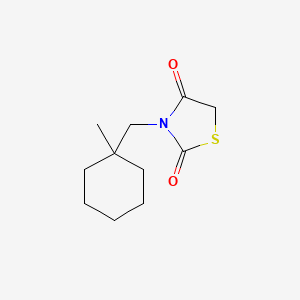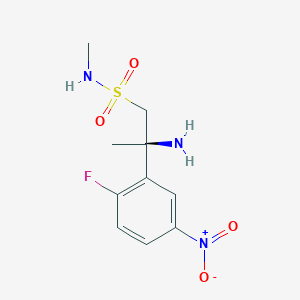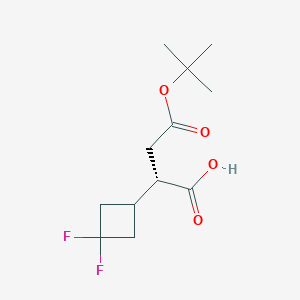
(4S,4'S)-4,4'-Dicyclopentyl-4,4',5,5'-tetrahydro-2,2'-bioxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of two cyclopentyl groups attached to a tetrahydro-2,2’-bioxazole core, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of cyclopentanone with a suitable amine under acidic conditions to form the intermediate imine. This intermediate is then subjected to cyclization using a catalyst such as a Lewis acid to form the desired bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclopentyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in a variety of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral ligand in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,4’S)-2,2’-(Cyclopropane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- Chiral 1,4-dihydropyridinyl Schiff-base ligands
Uniqueness
(4S,4’S)-4,4’-Dicyclopentyl-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific bicyclic structure and chiral properties
Eigenschaften
Molekularformel |
C16H24N2O2 |
|---|---|
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
(4S)-4-cyclopentyl-2-[(4S)-4-cyclopentyl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H24N2O2/c1-2-6-11(5-1)13-9-19-15(17-13)16-18-14(10-20-16)12-7-3-4-8-12/h11-14H,1-10H2/t13-,14-/m1/s1 |
InChI-Schlüssel |
OMMKJOYYTSYOAJ-ZIAGYGMSSA-N |
Isomerische SMILES |
C1CCC(C1)[C@H]2COC(=N2)C3=N[C@H](CO3)C4CCCC4 |
Kanonische SMILES |
C1CCC(C1)C2COC(=N2)C3=NC(CO3)C4CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3a-phenylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12942877.png)

![2-Bromo-1-[2-(pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942890.png)
![2-Phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B12942903.png)
![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)

![2,2-Difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol](/img/structure/B12942952.png)

![(3AR,5R,6aR)-2-((benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12942975.png)

